Tert-butyl N-(8-hydroxyoctyl)carbamate

Description

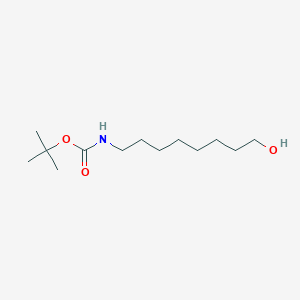

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(8-hydroxyoctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h15H,4-11H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNLQLJANDBXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438264 | |

| Record name | Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144183-31-3 | |

| Record name | Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(8-hydroxyoctyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl N 8 Hydroxyoctyl Carbamate

Selective Deprotection Strategies of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions, including basic and nucleophilic attacks, as well as catalytic hydrogenation. semanticscholar.orgnih.gov Its removal, or deprotection, is typically achieved under acidic conditions. researchgate.net

The most prevalent method for the deprotection of the Boc group is through acid-catalyzed cleavage. fishersci.co.uk This transformation can be accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in various organic solvents like dichloromethane (B109758) (CH2Cl2) or ethyl acetate. semanticscholar.orgmcours.net

The mechanism of acid-catalyzed Boc deprotection proceeds through a series of well-understood steps:

Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate group by an acid (H⁺). total-synthesis.comcommonorganicchemistry.com

Fragmentation: The protonated carbamate then fragments. This step involves the loss of the stable tert-butyl cation, resulting in the formation of an unstable carbamic acid intermediate. commonorganicchemistry.com

Decarboxylation: The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide (CO₂) gas. total-synthesis.comcommonorganicchemistry.com

Amine Formation: This decarboxylation yields the free primary amine, which, under the acidic reaction conditions, is typically protonated to form the corresponding ammonium (B1175870) salt (e.g., an amine hydrochloride or trifluoroacetate (B77799) salt). commonorganicchemistry.com

Practical Considerations:

Byproduct Formation: The fragmentation step generates a tert-butyl cation. This cation can either be trapped by a nucleophile, deprotonate to form isobutylene (B52900) gas, or potentially lead to unwanted side reactions by alkylating other nucleophilic sites in the substrate. commonorganicchemistry.comorganic-chemistry.org The use of scavengers, such as anisole (B1667542) or thiophenol, can mitigate these side reactions. organic-chemistry.org

Reaction Conditions: The reaction is generally fast and occurs at room temperature. fishersci.co.uk Due to the evolution of gases (isobutylene and CO₂), it is crucial to perform the reaction in an open or well-ventilated system to avoid pressure buildup. commonorganicchemistry.com

Kinetics: Studies have shown that the kinetics of HCl-catalyzed N-Boc cleavage can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism. nih.govacs.org

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Solvent(s) | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | semanticscholar.orgmcours.net |

| Hydrochloric Acid (HCl) | Ethyl Acetate, Dioxane, Methanol (B129727) | Room Temperature | total-synthesis.comnih.gov |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (t-BuOAc) | Not specified | mcours.net |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) | Not specified | mcours.netorganic-chemistry.org |

| p-Toluenesulfonic Acid (TsOH) | t-BuOAc-CH₂Cl₂ | Not specified | mcours.net |

While acid-catalyzed cleavage is standard, certain synthetic strategies require deprotection conditions that are orthogonal to other acid-sensitive functional groups. Orthogonal protection schemes allow for the selective removal of one protecting group in the presence of others. total-synthesis.com The Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. total-synthesis.com A variety of alternative methods for Boc removal have been developed to enhance this orthogonality. rsc.org

Lewis Acids: Lewis acids such as BF₃·OEt₂, TiCl₄, and SnCl₄ can effect the cleavage of Boc groups, sometimes offering different selectivity compared to Brønsted acids. mcours.net

Thermal Cleavage: The Boc group can be removed by thermolysis, although this often requires high temperatures (e.g., 185 °C), which may not be suitable for thermally sensitive substrates. researchgate.net

Catalyst-Free Deprotection in Water: An environmentally friendly approach involves the deprotection of N-Boc groups using water at reflux temperatures, which proceeds without any additional catalysts or reagents. semanticscholar.orgmcours.net

Mild Reagents: Milder, more selective reagents have also been reported. For instance, oxalyl chloride in methanol has been shown to deprotect a wide range of N-Boc compounds at room temperature. nih.govrsc.org Another method employs tetra-n-butylammonium fluoride (B91410) (TBAF), which can cleave carbamates, with reactivity depending on the substitution of the nitrogen atom. organic-chemistry.org

Table 2: Selected Alternative Methods for Boc Deprotection

| Method/Reagent | Conditions | Key Features | Reference |

| Thermal | 185 °C or reflux in diphenyl ether | Avoids acidic reagents; high temperature required. | researchgate.net |

| Water-mediated | Refluxing water | Green, catalyst-free method. | semanticscholar.orgmcours.net |

| Oxalyl Chloride/Methanol | Room Temperature, 1-4 h | Mild conditions, tolerant of various functional groups. | nih.govrsc.org |

| Tetra-n-butylammonium fluoride (TBAF) | Refluxing THF | Mild, non-acidic conditions. | organic-chemistry.org |

| Montmorillonite K-10 Clay | Not specified | Heterogeneous catalyst, mild acidic conditions. | mcours.net |

Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group in Tert-butyl N-(8-hydroxyoctyl)carbamate provides a second site for chemical modification. This alcohol can undergo a variety of transformations, such as alkylation, acylation, and oxidation, which are fundamental reactions in organic synthesis. nih.gov The presence of the Boc-protected amine generally does not interfere with these reactions, as the carbamate is stable to the conditions typically employed for modifying the hydroxyl group.

Alkylation and acylation of the primary hydroxyl group are common strategies to introduce new functional groups or to protect the alcohol itself.

Alkylation: This reaction involves the conversion of the alcohol into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Acylation: This process converts the alcohol into an ester. It is typically achieved by reacting the alcohol with an acyl halide or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These bases serve to neutralize the acidic byproduct (e.g., HCl) and can also act as catalysts.

The formation of esters and ethers from the hydroxyl terminus of this compound allows for the synthesis of a diverse range of derivatives.

Ester Formation: The hydroxyl group can be readily esterified. For example, reaction with acetic anhydride in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) would yield tert-butyl N-(8-acetoxyoctyl)carbamate. The synthesis of tert-butyl esters from alcohols is also a well-established procedure. researchgate.net

Ether Formation: The synthesis of tert-butyl ethers from alcohols can be challenging, but other ethers can be formed more readily. researchgate.net For instance, reacting the alcohol with benzyl (B1604629) bromide in the presence of a strong base like sodium hydride would produce the corresponding benzyl ether derivative, tert-butyl N-(8-(benzyloxy)octyl)carbamate. This strategy is useful as the benzyl group can later be removed by hydrogenolysis, a condition to which the Boc group is stable.

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. core.ac.uk The stability of the Boc group under many oxidative conditions allows for this transformation to be carried out chemoselectively.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions such as Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) and Dess-Martin periodinane (DMP) oxidation. These methods are generally compatible with the Boc protecting group.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄) can be used. Care must be taken to ensure the conditions are compatible with the Boc group, as highly acidic or harsh conditions could lead to its cleavage.

Table 3: Reagents for the Oxidation of the Primary Hydroxyl Group

| Desired Product | Reagent(s) | Typical Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ |

| Aldehyde | Swern Oxidation (COCl)₂, DMSO, Et₃N | Anhydrous CH₂Cl₂, low temp (-78 °C) |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to RT |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

Reactivity of the Linear Alkyl Chain

The structure of this compound is characterized by a long, linear eight-carbon alkyl chain, capped at one end by a hydroxyl (-OH) group and at the other by a tert-butoxycarbonyl (Boc) protected amine. This bifunctional nature makes the alkyl chain a versatile platform for further chemical modification.

Functionalization and Modification of the Hydrocarbon Backbone

The primary sites for functionalization on this compound are the terminal hydroxyl group and the nitrogen of the carbamate. The hydroxyl group offers a reactive handle for a variety of common organic transformations. These include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and conditions used. This introduces a new carbonyl functionality to the terminus of the chain.

Esterification and Etherification: Reaction with carboxylic acids, acyl chlorides, or anhydrides converts the alcohol to an ester. Similarly, reaction with alkyl halides under basic conditions can form an ether, allowing for the attachment of a wide array of new molecular fragments.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce functionalities like azides, cyanides, or thiols.

The carbamate nitrogen, while protected by the Boc group, can also be a site of reactivity. The Boc group is designed to be a stable protecting group under many conditions but can be readily removed under anhydrous acidic conditions (e.g., with trifluoroacetic acid) to liberate the primary amine. organic-chemistry.org This free amine can then undergo reactions such as acylation, alkylation, and reductive amination, providing a second, orthogonal site for modification.

While direct functionalization of the C-H bonds along the hydrocarbon backbone is more challenging, modern catalytic methods could potentially enable selective oxidation or halogenation at specific positions, although such reactions are less common for simple alkyl chains.

Methodologies for Chain Extension and Scaffolding

The bifunctional nature of this compound makes it an ideal building block for creating larger, more complex molecular architectures.

Chain Extension: Methodologies for carbon chain extension can be applied to this molecule. google.com For instance, the terminal hydroxyl group can be converted into an aldehyde, which can then participate in reactions like the Wittig reaction to add carbon units. Alternatively, conversion to an alkyl halide allows for coupling reactions or nucleophilic substitution with cyanide, followed by hydrolysis, to extend the chain by one carbon. A recursive "plus-one" synthetic pathway, engineered from biosynthetic pathways, represents a more advanced strategy for systematically extending carbon chains.

Scaffolding: The molecule can act as a flexible scaffold. By reacting the hydroxyl and (deprotected) amine termini with different molecules, it can serve as a linker to connect two distinct chemical entities. For example, the hydroxyl group could be attached to a solid support or a surface, while the amine end is used to immobilize a catalyst or a biologically active molecule. This dual reactivity is fundamental in the construction of linkers for applications in medicinal chemistry and materials science.

Conformational Dynamics and Rotational Energetics

The carbamate group (-NH-C(=O)-O-) is a key structural feature that dictates the molecule's conformational preferences. Due to resonance between the nitrogen lone pair and the carbonyl π-system, the central C–N bond possesses significant partial double bond character. nih.gov This restricts free rotation, giving rise to distinct rotational isomers and a measurable energy barrier between them.

Analysis of E/Z-Isomerism and Rotational Barriers in N-Substituted Carbamates

The restricted rotation about the C–N amide bond in carbamates leads to the existence of geometric isomers, which can be described using E/Z notation. udayton.edulibretexts.org For a secondary carbamate like this compound, these isomers are often referred to as syn and anti (or cis and trans) conformers, corresponding to the relative orientation of the alkyl substituents on the nitrogen and oxygen atoms with respect to the C-N bond. nih.govacs.org

The energy required to overcome this rotational restriction is known as the rotational barrier. This barrier has been studied in detail for various carbamates and is typically in the range of 12-20 kcal/mol. acs.orgresearchgate.net The magnitude of this barrier is influenced by both steric and electronic factors and can be experimentally determined using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. nd.edu By monitoring the NMR spectra at different temperatures, the coalescence of signals from the two isomers can be used to calculate the free energy of activation (ΔG‡) for rotation.

Table 1: Experimental Rotational Barriers for Selected Carbamates

| Compound | Rotational Barrier (ΔG‡, kcal/mol) | Method |

|---|---|---|

| N-Alkylcarbamate (general) | ~16 | NMR |

| N-Phenylcarbamate | 12.5 | NMR |

| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl Carbamate | 15.65 ± 0.13 | VT-NMR |

This table presents representative data from studies on analogous compounds to provide context for the expected rotational barrier in this compound. researchgate.netresearchgate.netacs.org

Elucidation of Potential Energy Surfaces for Isomerization Pathways

A deeper understanding of the isomerization process can be achieved by mapping the potential energy surface (PES) for rotation around the C–N bond. nih.govnih.gov Computational chemistry, particularly using Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, is a powerful tool for this purpose. nih.govmissouri.edu

By systematically varying the dihedral angle of the C–N bond and calculating the energy at each point, a one-dimensional rotational profile can be generated. However, more sophisticated two-dimensional PES scans, which also consider other degrees of freedom like the pyramidalization of the nitrogen atom, reveal more complex "rotation-inversion" pathways for isomerization. nih.gov These calculations identify all stable conformers (energy minima) and the transition state structures that connect them. researchgate.netmissouri.edu For tertiary carbamates, multiple E and Z rotamers and several distinct transition states have been characterized, demonstrating a complex energetic landscape. nih.gov A similar computational analysis for this compound would precisely map its specific isomerization pathways and the associated energy barriers.

Steric and Electronic Factors Governing Rotational Dynamics

The rotational dynamics of a carbamate are governed by a delicate balance of steric and electronic effects. nd.edu

Electronic Factors: The electronic nature of the substituents on the nitrogen atom significantly influences the rotational barrier. Electron-withdrawing groups on the nitrogen can decrease the electron density donated into the carbonyl group, reducing the C–N bond's double bond character and thus lowering the rotational barrier. nd.edu Conversely, electron-donating groups tend to increase the barrier. In this compound, the long alkyl chain is an electron-donating group, which would contribute to a relatively high rotational barrier compared to an N-aryl carbamate. nd.edu

Steric Factors: The size of the substituents on the nitrogen and the carbamate oxygen also plays a crucial role. The bulky tert-butyl group on the oxygen atom introduces significant steric hindrance. researchgate.net This steric strain can be more pronounced in the planar transition state of rotation than in the ground state, thereby increasing the energy barrier. Furthermore, steric repulsion between the N-alkyl chain (the octyl group) and the tert-butyl group can influence the relative stability of the E and Z isomers, often favoring the less hindered conformation. acs.org In some cases, steric hindrance can force the groups out of planarity, which weakens the resonance stabilization and can affect the rotational barrier. nd.edu The interplay of these factors determines the final conformational preferences and the rate of interconversion between isomers for this compound.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl N 8 Hydroxyoctyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular backbone and functional groups of tert-butyl N-(8-hydroxyoctyl)carbamate.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The signals can be assigned based on their chemical shift (δ), multiplicity, and integration.

Tert-butyl Group: A prominent singlet is observed around δ 1.44 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) group.

Alkyl Chain Methylene (B1212753) Protons: The protons of the eight-carbon chain appear as a series of multiplets in the upfield region. The methylene group adjacent to the nitrogen (N-CH₂) typically resonates around δ 3.05-3.10 ppm as a triplet. The methylene group adjacent to the terminal hydroxyl group (CH₂-OH) is found further downfield than the other chain protons, usually around δ 3.63 ppm, also as a triplet. The remaining ten protons of the five central methylene groups of the octyl chain overlap to form a broad multiplet, typically centered around δ 1.25-1.52 ppm.

Hydroxyl and Amide Protons: The hydroxyl (-OH) and amide (N-H) protons are exchangeable and their signals can be broad, with chemical shifts that are highly dependent on solvent, concentration, and temperature. The N-H proton of the carbamate (B1207046) typically appears as a broad triplet around δ 4.50-4.80 ppm. The O-H proton signal is often observed as a broad singlet or triplet.

The predicted ¹H NMR data are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | 1.44 | Singlet | 9H |

| NH | ~4.60 | Broad Triplet | 1H |

| CH₂-N | 3.08 | Triplet | 2H |

| CH₂-O | 3.63 | Triplet | 2H |

| -(CH₂)₅- (central) | 1.25-1.52 | Multiplet | 10H |

| OH | Variable | Broad Singlet/Triplet | 1H |

Note: Data are predicted based on typical chemical shifts for similar N-Boc protected amino alcohols. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.

Carbamate Carbonyl: The carbonyl carbon of the carbamate group (C=O) is characteristically found in the downfield region of the spectrum, typically around δ 156.0 ppm.

Tert-butyl Group: The quaternary carbon of the tert-butyl group resonates around δ 79.0 ppm, while the three equivalent methyl carbons appear further upfield at approximately δ 28.4 ppm.

Alkyl Chain Carbons: The carbon attached to the nitrogen (C-N) is observed around δ 40.5 ppm. The carbon bearing the hydroxyl group (C-O) is found at approximately δ 62.5 ppm. The remaining methylene carbons of the octyl chain produce a series of signals in the range of δ 25.0-33.0 ppm.

The predicted chemical shifts for the carbon atoms are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbamate) | 156.0 |

| C (CH₃)₃ | 79.0 |

| C(C H₃)₃ | 28.4 |

| C H₂-N | 40.5 |

| C H₂-O | 62.5 |

| -(C H₂)₆- (Alkyl Chain) | 25.0 - 33.0 |

Note: Data are predicted based on typical chemical shifts for N-Boc protected amino alcohols and long-chain alkanols.

Variable temperature (VT) NMR experiments are employed to study dynamic molecular processes, such as hindered rotation around chemical bonds. In carbamates, rotation around the amide C-N bond is restricted due to the partial double-bond character, which can lead to the existence of syn and anti rotamers (conformational isomers).

At low temperatures, the interconversion between these rotamers may be slow on the NMR timescale, resulting in the appearance of separate signals for each conformer. As the temperature is increased, the rate of rotation increases. This causes the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

While specific VT-NMR studies on this compound are not widely published, such studies on related N-Boc protected amines demonstrate this dynamic behavior. The analysis of the spectra at different temperatures would allow for the determination of the energy barrier to rotation and the relative populations of the conformers.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Characterization

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H Stretch | Alcohol | 3200 - 3500 | Strong, Broad |

| N-H Stretch | Carbamate | 3300 - 3500 | Medium, Sharp |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong, Sharp |

| C=O Stretch | Carbamate (Amide I) | 1680 - 1720 | Strong, Sharp |

| N-H Bend | Carbamate (Amide II) | 1510 - 1550 | Medium |

| C-O Stretch | Ester/Alcohol | 1050 - 1250 | Strong |

The presence of a strong, broad absorption band in the 3200-3500 cm⁻¹ region is indicative of the O-H stretching of the terminal alcohol group, which is typically broadened by hydrogen bonding. A sharper peak in a similar region (around 3350 cm⁻¹) corresponds to the N-H stretch of the carbamate. The most intense peak in the spectrum is typically the C=O (carbonyl) stretch of the carbamate group, appearing around 1690-1700 cm⁻¹. Strong bands in the 2850-3000 cm⁻¹ region confirm the presence of the aliphatic C-H bonds of the octyl and tert-butyl groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition.

For this compound, the molecular formula is C₁₃H₂₇NO₃. The calculated monoisotopic mass for this compound is 245.1991 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 246.2064 or the sodium adduct [M+Na]⁺ at m/z 268.1883. uni.lu The experimental measurement of this m/z value to within a few parts per million (ppm) of the calculated value provides strong confirmation of the assigned molecular formula.

Further structural information can be obtained from tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. Common fragmentation pathways for N-Boc protected compounds include the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxy (B1229062) group to give characteristic fragment ions.

X-ray Single-Crystal Diffraction for Solid-State Molecular Geometry

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions like hydrogen bonding and crystal packing.

As of now, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, an analysis would be expected to reveal several key features:

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H and O-H groups) and acceptors (the carbonyl and hydroxyl oxygens) would likely lead to an extensive network of intermolecular hydrogen bonds, significantly influencing the crystal packing.

Conformation: The geometry of the carbamate group would be precisely determined, confirming its planarity. The conformation of the flexible eight-carbon alkyl chain would also be revealed, which often adopts an extended, all-trans conformation to maximize packing efficiency.

Packing Arrangement: The long alkyl chains would likely lead to van der Waals interactions, potentially resulting in a layered structure within the crystal lattice where the polar head groups (carbamate and hydroxyl) are segregated from the nonpolar alkyl tails.

Analysis of crystallographic data from similar N-protected amino alcohols confirms that hydrogen bonding is a dominant feature in their solid-state structures.

Computational Chemistry and Theoretical Investigations of Tert Butyl N 8 Hydroxyoctyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For tert-butyl N-(8-hydroxyoctyl)carbamate, DFT calculations can elucidate a variety of electronic properties that govern its reactivity and interactions. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), it is possible to obtain an optimized molecular geometry in the ground state.

These calculations provide valuable data on the distribution of electron density, molecular orbital energies, and electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's ability to donate or accept electrons in chemical reactions. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

Furthermore, DFT can be used to calculate various quantum chemical descriptors. These descriptors, including ionization potential, electron affinity, chemical hardness, and electrophilicity, offer a quantitative understanding of the molecule's behavior in different chemical environments. Analysis of the molecular electrostatic potential (MEP) map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting sites of interaction with other molecules. For instance, the oxygen atoms of the carbamate (B1207046) and hydroxyl groups are expected to be regions of negative potential, while the hydrogen atom of the hydroxyl group and the N-H group are regions of positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.8 eV |

| Electron Affinity | -1.5 eV |

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Due to the presence of the flexible octyl chain, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are an ideal tool for exploring the conformational landscape of such molecules. By simulating the atomic motions over time, MD provides a detailed picture of the accessible conformations and their relative stabilities.

An MD simulation would typically involve placing the molecule in a simulation box, often with an explicit solvent like water or a non-polar solvent to mimic experimental conditions. The system is then allowed to evolve according to the principles of classical mechanics, using a force field (e.g., AMBER, CHARMM, or OPLS-AA) to describe the interatomic interactions. The simulation is run for a sufficient duration (nanoseconds to microseconds) to ensure thorough sampling of the conformational space.

Table 2: Representative Conformational States of this compound from MD Simulation (Illustrative)

| Conformer | Description | Relative Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Extended chain | 45 | 0.00 |

| 2 | Folded, with intramolecular H-bond between OH and C=O | 30 | 0.55 |

| 3 | Partially folded, gauche conformation in the alkyl chain | 15 | 1.10 |

| 4 | Folded, with intramolecular H-bond between NH and OH | 10 | 1.50 |

Ab Initio Calculations of Reaction Energetics and Transition States

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying the energetics of chemical reactions involving this compound. These methods can be used to investigate various reactions, such as the formation of the carbamate from 8-amino-1-octanol (B99503) and di-tert-butyl dicarbonate (B1257347), or the hydrolysis of the carbamate group under acidic or basic conditions.

For example, studying the acid-catalyzed hydrolysis of the Boc-protecting group would involve modeling the protonation of the carbamate, followed by the cleavage of the C-O bond. Ab initio methods can provide detailed information about the geometry of the transition state for this bond-breaking step and the associated energy barrier. Such studies are critical for understanding the stability of the Boc group and for designing reaction conditions for its removal or for other transformations of the molecule. nih.gov

Table 3: Calculated Reaction Energetics for a Hypothetical Reaction of this compound (Illustrative)

| Reaction Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (Forward Reaction) | 25.5 |

| Activation Energy (Reverse Reaction) | 35.2 |

| Enthalpy of Reaction (ΔH) | -9.7 |

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For this compound, the theoretical prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra can be particularly useful for its characterization.

The vibrational frequencies in the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can help in assigning the observed experimental bands to specific vibrational modes of the molecule. For instance, the characteristic stretching frequencies of the N-H, O-H, C=O, and C-N bonds can be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra. A good agreement between the theoretical and experimental spectra provides confidence in the accuracy of the computed molecular structure and conformation. This combined experimental and theoretical approach is powerful for elucidating the detailed structural features of molecules in solution.

Table 4: Comparison of Theoretical and Expected Experimental Spectroscopic Data for this compound (Illustrative)

| Parameter | Theoretical Value | Expected Experimental Value |

|---|---|---|

| IR ν(N-H) | 3450 cm⁻¹ | ~3400 cm⁻¹ |

| IR ν(O-H) | 3650 cm⁻¹ | ~3630 cm⁻¹ (free), ~3350 cm⁻¹ (H-bonded) |

| IR ν(C=O) | 1715 cm⁻¹ | ~1690 cm⁻¹ |

| ¹H NMR δ (N-H) | 4.8 ppm | ~4.7 ppm |

| ¹H NMR δ (O-H) | 1.5 ppm | Variable, ~1.3-1.8 ppm |

| ¹³C NMR δ (C=O) | 156.5 ppm | ~156.0 ppm |

| ¹³C NMR δ (C(CH₃)₃) | 79.8 ppm | ~79.2 ppm |

Applications in Complex Molecular Architecture and Chemical Biology

Role as a Privileged Protecting Group in Multistep Organic Syntheses

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under various conditions and its ease of removal under mild acidic conditions. researchgate.netnih.gov

The primary amine is a highly reactive nucleophile. In the context of a molecule like Tert-butyl N-(8-hydroxyoctyl)carbamate, which also contains a reactive hydroxyl group, selective protection of the amine is crucial for controlling reactivity in subsequent synthetic steps. The Boc group effectively "masks" the amine's nucleophilicity, preventing it from participating in unwanted side reactions. masterorganicchemistry.com

The protection is typically achieved by reacting the corresponding 8-amino-1-octanol (B99503) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk The resulting carbamate (B1207046) is stable to a wide range of reagents, including most nucleophiles and bases. organic-chemistry.org Deprotection is readily accomplished using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which cleaves the Boc group to regenerate the free amine while producing gaseous byproducts (isobutylene and carbon dioxide). researchgate.netfishersci.co.uk

Table 1: Properties of the Boc Protecting Group

| Feature | Description | Common Reagents |

|---|---|---|

| Installation | Forms a stable carbamate with primary and secondary amines. | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaOH) |

| Stability | Resistant to basic hydrolysis, catalytic hydrogenation, and many nucleophiles. | Stable to R₂NH, H₂/Pd-C, RMgX, LiAlH₄ |

| Cleavage (Deprotection) | Removed under mild to strong acidic conditions. | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

Orthogonal protection is a cornerstone of modern multistep synthesis, allowing for the selective deprotection of one functional group in the presence of others. nih.gov The acid-labile nature of the Boc group makes this compound an ideal component for such strategies. organic-chemistry.org

For instance, while the amine is protected by the Boc group, the terminal hydroxyl group can be protected with a base-labile group like a fluorenylmethyloxycarbonyl (Fmoc) derivative or a group susceptible to hydrogenolysis like a benzyl (B1604629) (Bn) ether. masterorganicchemistry.comluxembourg-bio.com This allows for the selective manipulation of either end of the octyl chain. A chemist can remove the Boc group with acid to expose the amine for a coupling reaction, leaving the protected alcohol untouched. Conversely, the alcohol-protecting group could be removed under its specific conditions while the Boc-protected amine remains intact. This orthogonality is critical in the synthesis of complex molecules like peptides, natural products, and functionalized polymers where precise control over reactive sites is paramount. nih.govnih.gov

Table 2: Example of an Orthogonal Strategy with this compound

| Functional Group | Protecting Group | Cleavage Condition | Orthogonal To |

|---|---|---|---|

| Amine | tert-butoxycarbonyl (Boc) | Acid (e.g., TFA) | Fmoc, Benzyl |

| Hydroxyl | Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Boc, Benzyl |

| Hydroxyl | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

Versatility as a Key Building Block in Advanced Chemical Syntheses

Beyond its role in protection strategies, the bifunctional nature of this compound makes it a valuable and versatile building block for constructing larger, more complex molecules. nih.gov

The 8-carbon aliphatic chain of this compound provides a flexible and lipophilic spacer, a common structural motif in many biologically active compounds. The terminal functional groups—the protected amine and the alcohol—serve as handles for elaboration. The alcohol can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. Following these modifications, the amine can be deprotected and acylated, alkylated, or used in reductive amination to introduce further complexity. This stepwise functionalization allows for the construction of a wide array of target molecules, including enzyme inhibitors and receptor ligands. nih.gov

In drug discovery, the carbamate group is often employed as a stable bioisostere for the more labile peptide bond, enhancing the metabolic stability and cell permeability of drug candidates. nih.gov this compound serves as a key intermediate in the synthesis of novel therapeutic agents. google.com Its flexible aliphatic chain can be used to optimally position pharmacophoric elements within a molecule to maximize interactions with a biological target. Medicinal chemists can synthesize libraries of compounds by varying the substituents attached to the amino and hydroxyl ends, enabling systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

One of the most significant recent applications of this molecular scaffold is in the field of targeted protein degradation. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. nih.gov A PROTAC consists of a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

The linker's length and composition are critical for the PROTAC's efficacy. A close derivative, tert-butyl (8-aminooctyl)carbamate, which contains a Boc-protected amine and a free amine, is a commonly used building block for constructing these linkers. broadpharm.commedchemexpress.com Similarly, this compound provides an eight-carbon chain that can serve as the linker scaffold. The hydroxyl group can be activated or modified to connect to the warhead or the E3 ligase ligand, while the Boc-protected amine provides a handle for attachment to the other binding moiety after deprotection. The flexibility and defined length of the octyl chain are crucial for enabling the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC itself. nih.gov

Table 3: Role in PROTAC Synthesis

| PROTAC Component | Function | Role of this compound |

|---|---|---|

| Warhead | Binds to the target protein of interest. | Can be attached to the hydroxyl end of the linker. |

| Linker | Connects the warhead and the E3 ligase anchor. | The 8-carbon chain acts as the flexible linker. |

| E3 Ligase Anchor | Binds to an E3 ubiquitin ligase (e.g., CRBN, VHL). | Can be attached to the amine end (after deprotection) of the linker. |

Synthesis and Characterization of Structurally Related Carbamate Derivatives and Analogues

The carbamate group is a crucial structural feature in numerous approved drugs and prodrugs, and its derivatives are extensively explored in medicinal chemistry. nih.gov Carbamates are valued for their chemical stability and their ability to act as a peptide bond surrogate, enhancing cell membrane permeability. nih.govacs.org The synthesis of carbamate derivatives, including those structurally related to this compound, is a well-established area of organic chemistry. acs.org The tert-butoxycarbonyl (Boc) group, in particular, is one of the most common protecting groups for amines due to its stability under various conditions and its straightforward removal under acidic conditions. organic-chemistry.orgchemistrysteps.comvaia.com

The general synthesis of N-Boc protected amino alcohols involves the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a solvent like dioxane, methanol (B129727), or dimethylformamide (DMF), often in the presence of a base such as sodium bicarbonate, sodium hydroxide, or triethylamine. researchgate.net For amines with higher nucleophilicity, the reaction can sometimes proceed directly with Boc anhydride (B1165640) without an additional base. The characterization of these synthesized derivatives relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy to confirm the presence of the carbamate carbonyl group, and Mass Spectrometry (MS) to verify the molecular weight. researchgate.netbldpharm.comchemicalbook.com

Systematic Variation of the Alkyl Chain Length and Substitution Patterns

Systematic modification of the alkyl chain connecting the carbamate and hydroxyl groups in molecules like this compound is a key strategy to modulate the physicochemical properties of the resulting compounds. Variations in chain length can influence solubility, lipophilicity, and conformational flexibility, which are critical parameters for applications in materials science and chemical biology.

Research has shown that the length of the alkyl chain in bifunctional molecules such as amino alcohols can significantly affect their reactivity in subsequent reactions, for instance, in intramolecular cyclizations. beilstein-journals.org While direct studies systematically varying the chain length for tert-butyl N-(hydroxyalkyl)carbamates are specific to their intended applications, the synthetic principles remain consistent. A homologous series can be prepared from the corresponding amino alcohols (e.g., 6-amino-1-hexanol, 10-amino-1-decanol) by reacting them with Boc anhydride.

The table below illustrates a representative series of N-Boc protected amino alcohols with varying chain lengths, showcasing the structural diversity achievable through this approach.

| Compound Name | Alkyl Chain Length (n) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| tert-Butyl N-(4-hydroxybutyl)carbamate | 4 | C₉H₁₉NO₃ | 189.25 |

| tert-Butyl N-(6-hydroxyhexyl)carbamate | 6 | C₁₁H₂₃NO₃ | 217.30 |

| This compound | 8 | C₁₃H₂₇NO₃ | 245.36 |

| tert-Butyl N-(10-hydroxydecyl)carbamate | 10 | C₁₅H₃₁NO₃ | 273.41 |

| tert-Butyl N-(12-hydroxydodecyl)carbamate | 12 | C₁₇H₃₅NO₃ | 301.46 |

Introduction of Diverse Functional Groups for Enhanced Utility

To expand the utility of this compound and its analogues, various functional groups can be introduced into the molecule. These modifications can transform the simple bifunctional linker into a versatile building block for constructing more complex molecular architectures. The terminal hydroxyl group is a common site for such modifications, allowing for the introduction of functionalities via esterification, etherification, or oxidation followed by further chemistry.

For example, the hydroxyl group can be converted to an azide (B81097) or alkyne, rendering the molecule suitable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient conjugation of the carbamate linker to other molecules, including peptides, polymers, or surfaces. Other functional groups, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or reactive groups for surface immobilization (e.g., thiols, carboxylic acids), can also be incorporated. The synthesis of such derivatives often involves multi-step sequences where the Boc-protected amino alcohol serves as the starting scaffold. The carbamate functionality itself is stable to many of the reaction conditions used to modify the terminal hydroxyl group. organic-chemistry.org

The table below provides examples of functionalized derivatives and their potential applications.

| Derivative Name | Introduced Functional Group | Synthetic Precursor | Potential Application |

|---|---|---|---|

| tert-Butyl N-(8-azidooctyl)carbamate | Azide (-N₃) | tert-Butyl N-(8-tosyloxyoctyl)carbamate | Click chemistry, bioconjugation |

| tert-Butyl N-(8-oxooctyl)carbamate | Aldehyde (-CHO) | This compound | Bioconjugation via reductive amination |

| tert-Butyl N-(7-carboxyheptyl)carbamate | Carboxylic Acid (-COOH) | This compound | Amide coupling, surface functionalization |

| (8-(tert-Butoxycarbonylamino)octyl) acrylate | Acrylate | This compound | Polymer synthesis, material science |

N-Alkylation and N-Substitution Studies on the Carbamate Nitrogen

Further structural diversity can be achieved by modifying the carbamate nitrogen itself through N-alkylation or N-arylation. While the Boc group is commonly used to protect primary or secondary amines, the carbamate proton (N-H) can be replaced with an alkyl or other substituent. This transformation typically requires a strong base, such as sodium hydride (NaH), to deprotonate the carbamate nitrogen, followed by reaction with an electrophile like an alkyl halide. nih.gov

These N-substitution studies are important for several reasons. Introducing a substituent on the nitrogen atom can significantly alter the molecule's properties. For instance, N-alkylation can increase steric hindrance around the carbamate group, which may influence its chemical stability and the conditions required for its removal. researchgate.net Furthermore, the electronic nature of the N-substituent affects the rotational barrier around the carbamate C-N bond. researchgate.net Electron-donating groups tend to increase the rotational barrier, while electron-withdrawing groups decrease it. researchgate.net This conformational restriction can be a critical design element in the synthesis of bioactive molecules and ordered molecular assemblies. acs.orgresearchgate.net

The following table summarizes research findings on the N-substitution of carbamates.

| N-Substituent | General Reagents | Key Finding/Observation | Reference |

|---|---|---|---|

| Methyl | Base (e.g., NaH), Methyl Iodide (CH₃I) | Causes mixtures of E/Z isomers in some carbamate systems. | researchgate.net |

| Aryl (e.g., Phenyl) | Coupling reactions (e.g., Buchwald-Hartwig) | Substituent on the aryl ring influences the C-N rotational barrier; electron-donating groups increase it. | researchgate.net |

| General Alkyl | Base (e.g., Cs₂CO₃), Alkyl Halide | A three-component coupling of a primary amine, CO₂, and an alkyl halide can yield N-alkyl carbamates in one pot. | nih.gov |

Broader Research Perspectives and Future Directions

Comparative Analysis with Allied Carbamate (B1207046) Structures and Their Research Significance

A comparative analysis of tert-butyl N-(8-hydroxyoctyl)carbamate with other carbamate structures reveals the distinct research significance imparted by its long alkyl chain. While the tert-butoxycarbonyl (Boc) group is a common amine protecting group, the eight-carbon linker introduces properties that differentiate it from its shorter-chain and more rigid analogues. nih.gov

The length of the alkyl chain in N-Boc protected amino alcohols significantly influences their physicochemical properties. uni.lu Generally, as the alkyl chain length increases, properties such as hydrophobicity and the tendency for self-assembly are enhanced. This can be contrasted with shorter-chain N-Boc amino alcohols, such as N-Boc-ethanolamine or N-Boc-propanolamine, which are more water-soluble and less likely to form organized supramolecular structures. The octyl chain in this compound provides a balance between the hydrophilic hydroxyl and amine functionalities and a substantial hydrophobic segment, making it an interesting candidate for applications in areas like surfactant science and drug delivery systems.

Furthermore, the flexibility of the octyl chain distinguishes it from carbamates with rigid linkers, such as those incorporating aromatic or cyclic moieties. This flexibility can be crucial in the design of molecules that require a specific spatial arrangement of functional groups, for example, in the synthesis of linkers for antibody-drug conjugates or in the development of molecular probes. The research significance of long-chain bifunctional carbamates like this compound lies in their ability to bridge polar and nonpolar domains, a property that is less pronounced in their shorter-chain or rigid counterparts.

Below is a comparative table of allied carbamate structures:

| Compound Name | Alkyl Chain Length | Key Differentiating Features | Research Significance |

| Tert-butyl N-(2-hydroxyethyl)carbamate | 2 | High water solubility, minimal hydrophobicity. | Used in the synthesis of hydrophilic polymers and as a simple building block in medicinal chemistry. |

| Tert-butyl N-(4-hydroxybutyl)carbamate | 4 | Moderate water solubility, emerging hydrophobic character. | Employed in the synthesis of linkers and spacers with increased length. |

| This compound | 8 | Significant hydrophobic character, potential for self-assembly, good flexibility. | Valuable for creating amphiphilic molecules, surface modification, and in materials science applications requiring a long, flexible spacer. |

| Tert-butyl N-(4-hydroxycyclohexyl)carbamate | - (Cyclic) | Rigid structure, defined stereochemistry. | Important in the synthesis of conformationally constrained molecules and drugs. |

| Tert-butyl N-(4-hydroxybenzyl)carbamate | - (Aromatic) | Rigid aromatic linker, potential for π-π stacking interactions. | Used in the synthesis of peptidomimetics and molecules where rigid spacing is required. |

In-depth Investigation of the Stereoelectronic Influence of the tert-Butyl Group in Chemical and Biological Systems

The tert-butyl group of the Boc protecting group in this compound exerts a profound stereoelectronic influence on the molecule's reactivity and its interactions within chemical and biological systems. The bulky nature of the tert-butyl group provides significant steric hindrance, which is the primary reason for its widespread use as a protecting group for amines. This steric bulk prevents nucleophilic attack on the nitrogen and electrophilic attack on the N-H bond, thus ensuring the stability of the carbamate under a variety of reaction conditions. nih.gov

Exploration of Emerging Applications in Catalysis and Advanced Materials Science

The bifunctional nature of this compound makes it a promising candidate for emerging applications in catalysis and advanced materials science. The presence of a terminal hydroxyl group and a protected amine allows for its use as a versatile precursor in the synthesis of novel materials and catalytic systems.

In the realm of catalysis, the hydroxyl group can be functionalized to anchor the molecule to a solid support, such as silica (B1680970) or a polymer resin. Subsequent deprotection of the amine would allow for the introduction of a catalytically active metal complex or an organocatalytic moiety. The long, flexible octyl chain could act as a spacer, potentially influencing the accessibility and reactivity of the catalytic center. This approach could lead to the development of novel heterogeneous catalysts with tailored properties.

In advanced materials science, this compound is a valuable building block for the synthesis of functional polymers and self-assembling materials. The hydroxyl group can be used as an initiator for ring-opening polymerization to create polymers with pendant protected amine groups. After deprotection, these amino groups can be further functionalized to introduce specific properties, such as stimuli-responsiveness. fao.orgresearchgate.net For instance, polymers derived from this monomer could be designed to respond to changes in pH, making them suitable for applications in drug delivery and smart coatings.

Furthermore, the amphiphilic character of molecules derived from this compound can be exploited to create self-assembling systems like micelles, vesicles, or monolayers on surfaces. mdpi.com The ability to control the self-assembly through modification of the terminal groups opens up possibilities for creating nanostructured materials for applications in electronics, sensing, and biomaterials. The long alkyl chain can also be advantageous for the surface modification of materials, imparting hydrophobicity or providing a scaffold for further functionalization. nih.gov

Development of Environmentally Benign and Sustainable Synthetic Routes

The development of environmentally benign and sustainable synthetic routes for the production of this compound is a critical area of future research, aligning with the principles of green chemistry. Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov

One promising green alternative is the use of carbon dioxide (CO2) as a C1 building block. The reaction of 8-amino-1-octanol (B99503) with di-tert-butyl dicarbonate (B1257347) in the presence of a suitable catalyst and CO2 could provide a more sustainable route to the target molecule. Research into efficient and recyclable catalysts for this transformation is an active area of investigation.

Biocatalysis offers another powerful approach for the green synthesis of carbamates. beilstein-journals.org Enzymes, such as lipases or proteases, can catalyze the formation of the carbamate bond under mild, aqueous conditions, often with high selectivity. The development of a biocatalytic process for the synthesis of this compound would significantly reduce the environmental impact of its production. This could involve screening for existing enzymes with the desired activity or engineering novel enzymes through directed evolution.

Flow chemistry is another technology that can contribute to a more sustainable synthesis. researchgate.net Continuous-flow reactors offer improved heat and mass transfer, enhanced safety, and the potential for process automation and optimization. Developing a continuous-flow process for the synthesis of this compound could lead to higher yields, reduced waste, and a more efficient manufacturing process.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into automated and high-throughput platforms is a key future direction that will accelerate the discovery of new materials and bioactive molecules. The structure of this compound is well-suited for combinatorial chemistry approaches, where the hydroxyl and (deprotected) amino groups can be systematically reacted with diverse libraries of building blocks. manuscriptpoint.com

Automated solid-phase synthesis platforms, commonly used for peptide and oligonucleotide synthesis, could be adapted for the synthesis of libraries based on the this compound scaffold. nih.gov The hydroxyl group could be anchored to a solid support, and subsequent reactions on the deprotected amine could be performed in a parallel and automated fashion. This would enable the rapid generation of a large number of compounds for screening in various assays.

High-throughput screening (HTS) techniques can then be employed to evaluate the properties of these compound libraries. nih.govrsc.org For example, libraries of polymers derived from this compound could be screened for their self-assembly behavior or their responsiveness to different stimuli. Similarly, libraries of compounds where the terminal groups have been varied could be screened for catalytic activity or biological efficacy. The use of robotic systems for liquid handling and analysis would be essential for managing the large number of samples generated in such a high-throughput workflow. youtube.com The combination of automated synthesis and high-throughput screening will undoubtedly unlock the full potential of this compound as a versatile building block in scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.